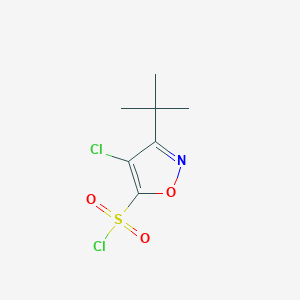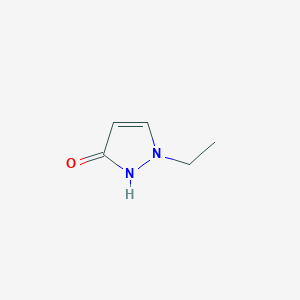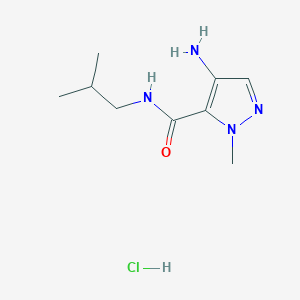
3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C₇H₉Cl₂NO₃S. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a sulfonyl chloride functional group attached to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of tert-butyl alcohol with chlorosulfonic acid, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process includes the careful handling of chlorosulfonic acid and other reagents to prevent any hazardous reactions. The final product is purified through techniques such as recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially inhibiting their activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonate: Features a sulfonate group instead of a sulfonyl chloride group.
Uniqueness
3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride is unique due to its combination of a tert-butyl group, a chloro substituent, and a sulfonyl chloride functional group. This combination imparts specific reactivity and properties that make it valuable in synthetic chemistry and research applications. Its ability to form stable derivatives with various nucleophiles distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-7(2,3)5-4(8)6(13-10-5)14(9,11)12/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXDNHGIWZADAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-[5-(4-methylphenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate](/img/structure/B3001888.png)

![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)

![N-(2,5-difluorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B3001897.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3001901.png)

